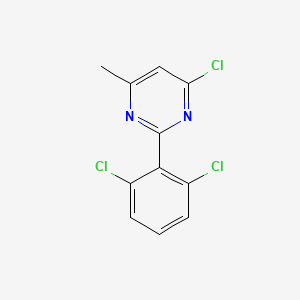

4-Chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl3N2/c1-6-5-9(14)16-11(15-6)10-7(12)3-2-4-8(10)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIYGJNQGRBBNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=C(C=CC=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 4,6-Dihydroxy-2-methylpyrimidine

- Reagents and Conditions : Sodium methoxide is added under ice bath conditions to methanol, followed by methyl malonate and acetamidine hydrochloride.

- Reaction : The mixture is warmed to 18–25 °C and stirred for 3–5 hours.

- Isolation : Methanol is removed under reduced pressure, water is added, and the pH is adjusted to 1–2 to precipitate the product.

- Crystallization : The slurry is stirred at 0 °C for 3–5 hours, then filtered and dried to obtain a white solid of 4,6-dihydroxy-2-methylpyrimidine.

Chlorination to 4,6-Dichloro-2-methylpyrimidine

- Reagents : Triphosgene dissolved in dichloroethane is used as a chlorinating agent, replacing more toxic reagents like POCl3 or phosgene.

- Reaction Conditions : The 4,6-dihydroxy-2-methylpyrimidine is refluxed with N,N-diethylaniline and ethylene dichloride, and triphosgene solution is slowly added.

- Duration : Reflux reaction is maintained for 6–8 hours.

- Workup : The reaction mixture is washed with hydrochloric acid and water, dried over sodium sulfate, filtered, concentrated, recrystallized, and decolorized.

- Yield : The process yields 4,6-dichloro-2-methylpyrimidine with yields reported up to 92% and melting point 42–44 °C.

Table 1: Key Data for Preparation of 4,6-Dichloro-2-methylpyrimidine

| Step | Conditions/Details | Yield (%) | Product State | Melting Point (°C) |

|---|---|---|---|---|

| Formation of 4,6-dihydroxy-2-methylpyrimidine | Sodium methoxide, methanol, ice bath, 18–25 °C, 3–5 h; pH 1–2, 0 °C crystallization | 86 | White solid | Not specified |

| Chlorination with triphosgene | Reflux with N,N-diethylaniline, ethylene dichloride, 6–8 h | 90–92 | Light yellow solid | 42–44 |

This method is industrially favorable due to the use of triphosgene, which is safer and less polluting than traditional chlorinating agents.

Introduction of the 2,6-Dichlorophenyl Group

While the patent literature primarily details the preparation of 4,6-dichloro-2-methylpyrimidine, the next critical step involves substitution at the 2-position with a 2,6-dichlorophenyl moiety.

- This is commonly achieved via nucleophilic aromatic substitution or cross-coupling reactions, depending on the functional groups present.

- The 2,6-dichlorophenyl group is introduced by reacting the 4,6-dichloro-2-methylpyrimidine intermediate with 2,6-dichlorophenyl derivatives under controlled conditions.

- Specific catalysts or bases may be used to facilitate the substitution, ensuring regioselectivity and high yields.

Due to the lack of explicit detailed protocols in the searched patents for this exact step, it is inferred that standard aromatic substitution techniques are adapted, often involving palladium-catalyzed coupling reactions or nucleophilic aromatic substitution under basic conditions.

Summary of Preparation Methodology

| Step Number | Reaction Stage | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Formation of 4,6-dihydroxy-2-methylpyrimidine | Sodium methoxide, methyl malonate, acetamidine hydrochloride, methanol, ice bath, pH adjustment | White solid intermediate, 86% yield |

| 2 | Chlorination to 4,6-dichloro-2-methylpyrimidine | Triphosgene in dichloroethane, N,N-diethylaniline, reflux 6–8 h | Light yellow solid, 90–92% yield, mp 42–44 °C |

| 3 | Substitution with 2,6-dichlorophenyl group | Likely nucleophilic aromatic substitution or Pd-catalyzed coupling | Formation of target compound 4-Chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine |

Research Findings and Advantages

- Use of Triphosgene : The substitution of triphosgene for traditional chlorinating agents reduces environmental hazards and improves operational safety, making the process suitable for industrial scale-up.

- High Yields and Purity : The process achieves high yields (up to 92%) and produces crystalline products with consistent melting points, indicating good purity and reproducibility.

- Scalability : The described methods have been demonstrated at scales ranging from laboratory (10 g) to pilot (hundreds of grams), confirming their applicability for commercial production.

- Environmental and Safety Considerations : The method avoids highly toxic reagents like phosgene and POCl3, uses mild reaction conditions, and includes efficient purification steps such as recrystallization and decolorization.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different derivatives.

Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of various substituted pyrimidines.

Oxidation: Formation of pyrimidine N-oxides.

Reduction: Formation of amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antiviral and Anticancer Drug Development

4-Chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine serves as a critical intermediate in the synthesis of antiviral and anticancer drugs. Its unique structural properties facilitate the development of compounds that target specific biological pathways associated with disease processes.

Table 1: Key Pharmaceuticals Derived from 4-Chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine

| Drug Name | Therapeutic Area | Mechanism of Action |

|---|---|---|

| Dasatinib | Cancer (CML) | Tyrosine kinase inhibitor |

| Imatinib | Cancer (CML) | BCR-ABL inhibitor |

| Antiviral agents | Viral infections | Inhibition of viral replication mechanisms |

Synthesis and Chemical Properties

The synthesis of 4-Chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine typically involves multi-step reactions, including chlorination and coupling reactions with various amines or other functional groups. The compound's chlorinated pyrimidine structure enhances its reactivity, making it a valuable building block in medicinal chemistry.

Table 2: Typical Synthetic Pathways

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Chlorination | Chlorinating agents (e.g., POCl3) | Formation of chlorinated pyrimidines |

| Coupling | Amines or other nucleophiles | Synthesis of target pharmaceutical agents |

Research has highlighted the biological activity of derivatives of pyrimidine compounds, particularly their anti-inflammatory and anticancer properties. For instance, studies have shown that certain derivatives exhibit potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes.

Case Study: Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of pyrimidine derivatives demonstrated that specific compounds derived from 4-Chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine significantly suppressed COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Environmental Considerations

The synthesis methods for 4-Chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine have evolved to incorporate greener chemistry practices. Recent advancements focus on reducing toxic byproducts and improving the overall efficiency of synthetic routes.

Table 3: Environmental Impact of Synthesis Methods

| Method | Environmental Impact |

|---|---|

| Traditional chlorination | High toxicity and hazardous waste |

| Green synthesis techniques | Reduced waste and safer reagents |

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the pyrimidine ring structure allow it to bind effectively to these targets, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2,4-Diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (DDMP)

- Structural Differences: DDMP replaces the 4-chloro substituent with an amino group and introduces a 3',4'-dichlorophenyl group at position 5 instead of position 2 .

- Biological Activity: DDMP is a potent lipid-soluble antifolate that inhibits dihydrofolate reductase (DHFR), with antineoplastic activity demonstrated in Walker 256 carcinosarcoma models . Its 2,4-diamino groups enhance binding to DHFR, while the dichlorophenyl group contributes to lipophilicity, improving cellular uptake .

- Synergistic Effects : DDMP's efficacy is amplified when combined with carboxypeptidase G1 (CPDG1), which degrades competing folates, highlighting the importance of structural stability against enzymatic degradation .

| Property | 4-Chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine | DDMP |

|---|---|---|

| Position 2 Substituent | 2,6-Dichlorophenyl | - |

| Position 4 Substituent | Chlorine | Amino group |

| Position 5 Substituent | - | 3',4'-Dichlorophenyl |

| Key Biological Role | Not explicitly reported (inference: potential antifolate) | DHFR inhibition, antineoplastic |

| Lipophilicity | High (due to Cl and methyl groups) | High (lipid-soluble) |

4-Chloro-6-methyl-2-phenylpyrimidine (CAS 73576-33-7)

6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine

4,6-Dichloro-5-methoxypyrimidine

- Structural Differences: Methoxy group at position 5 introduces polar character, contrasting with the nonpolar methyl group in the target compound .

- Crystallographic Data : Short Cl···N interactions in its crystal structure suggest strong intermolecular forces, which may influence solubility and formulation challenges .

Key Research Findings and Trends

Substituent Position and Bioactivity: Dichlorophenyl groups at position 2 (as in the target compound) or position 5 (as in DDMP) are critical for hydrophobic interactions in enzyme binding . Amino groups at positions 2 and 4 (DDMP) enhance DHFR inhibition, whereas chloro groups may favor alternative targets or metabolic pathways .

Lipophilicity and Pharmacokinetics :

- High lipophilicity (evidenced by HPLC log k values in related compounds) correlates with improved membrane permeability but may necessitate formulation adjustments for bioavailability .

Synergistic Drug Combinations :

- Compounds like DDMP benefit from enzymatic adjuvants (e.g., CPDG1), suggesting that the target compound’s efficacy could similarly be enhanced with tailored combination therapies .

Biological Activity

4-Chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine is a synthetic compound belonging to the pyrimidine class, notable for its unique structural features that include a chloro group and a dichlorophenyl moiety. This compound has garnered attention in various biological studies due to its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of 4-Chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine is characterized by:

- A pyrimidine ring

- A 4-chloro substituent

- A 2,6-dichlorophenyl group

- A 6-methyl group

This unique combination enhances its electrophilic nature and reactivity, making it suitable for various biological interactions and synthetic applications. The presence of chlorine atoms facilitates nucleophilic substitution reactions, which are pivotal in its biological activity .

The biological activity of 4-Chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine primarily involves its interaction with specific enzymes and receptors. The compound's mechanism can be summarized as follows:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, potentially affecting metabolic pathways.

- Receptor Binding : The compound may bind to specific receptors, altering their function and influencing physiological responses .

Biological Activities

Research indicates that 4-Chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated that similar pyrimidine derivatives possess antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Some derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, indicating potential anti-inflammatory applications. For instance, IC50 values for COX inhibition in related compounds have been reported in the low micromolar range .

- Anticancer Potential : The compound's ability to interact with molecular targets associated with cancer pathways suggests a role in anticancer therapies. It may influence cell proliferation and apoptosis through receptor-mediated mechanisms .

Case Studies and Research Findings

Several studies have explored the biological effects of 4-Chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine and its analogs:

- Inhibition of COX Enzymes :

- CRF Receptor Antagonism :

- Cellular Activity Studies :

Comparative Analysis with Related Compounds

A comparison of 4-Chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine with similar compounds elucidates its unique properties:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine | Pyrimidine ring with dichlorophenyl and methyl groups | High degree of chlorination enhances reactivity |

| 2-Amino-4-chloro-6-methylpyrimidine | Amino group at position 2 | Lacks the dichlorophenyl group |

| 6-Chloro-N,N-dimethylpyrimidin-4-amine | Dimethyl substitution at nitrogen | Different substitution pattern affecting activity |

This table illustrates how the unique substitution pattern in 4-Chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine contributes to its distinct chemical behavior and potential applications.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-Chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine in laboratory settings?

- Methodological Answer :

- PPE Requirements : Always wear nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .

- Containment : Conduct experiments in a fume hood or glovebox to minimize inhalation risks, especially during weighing or solvent-based reactions .

- Waste Management : Segregate halogenated waste and coordinate with certified disposal agencies to comply with EPA/DOT regulations .

Q. How can researchers confirm the structural identity of this compound during synthesis?

- Methodological Answer :

- Analytical Techniques :

- NMR : Use - and -NMR to verify substituent positions (e.g., methyl at C6, chloro at C4) .

- HRMS : Confirm molecular weight (e.g., [M+H] for CHClN: calc. 289.96, observed 289.97) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., monoclinic system, space group P21/c for analogs) .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer :

- Solvent Selection : Use ethyl acetate/hexane (3:1) or DCM/methanol gradients, as these mixtures yield high-purity crystals (>98%) without decomposition .

- Temperature Control : Slow cooling from 60°C to RT minimizes impurities and enhances crystal lattice integrity .

Advanced Research Questions

Q. How does the electronic environment of the pyrimidine ring influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Substituent Effects : The electron-withdrawing Cl groups at C2 and C4 activate the ring for nucleophilic aromatic substitution (SNAr) but deactivate it for Suzuki-Miyaura coupling. Use Pd(OAc)/XPhos with KPO in toluene/water (3:1) at 100°C to overcome steric hindrance from the 2,6-dichlorophenyl group .

- Kinetic Studies : Monitor reaction progress via HPLC (C18 column, MeCN/HO + 0.1% TFA) to optimize reaction time and prevent byproduct formation .

Q. What strategies mitigate resistance when this compound is used as a kinase inhibitor analog?

- Methodological Answer :

- Comparative Studies : Compare IC values with methotrexate analogs (e.g., BW50197) in L5178Y cell assays to identify structural motifs that bypass ATP-binding mutations .

- Co-crystallization : Resolve ligand-protein complexes (e.g., with BTK or JAK2) using cryo-EM or X-ray to map steric clashes caused by the dichlorophenyl group .

Q. How can computational modeling predict the environmental toxicity of this compound?

- Methodological Answer :

- QSAR Models : Use EPI Suite to estimate logP (3.2) and BCF (512 L/kg), indicating bioaccumulation potential .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity with aquatic nucleophiles (e.g., -OH in water) .

Q. Why do solubility discrepancies arise in polar vs. nonpolar solvents, and how can they be resolved?

- Methodological Answer :

- Solubility Profiling :

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| DMSO | 45.2 | 25 |

| Ethanol | 8.7 | 25 |

| Hexane | 0.3 | 25 |

- Co-solvent Systems : Use 10% DMSO in PBS (pH 7.4) for in vitro assays to balance solubility and biocompatibility .

Data Contradictions and Resolution

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer :

- Controlled Experiments : Replicate degradation studies (e.g., 1M HCl, 37°C) with LC-MS monitoring. Published data shows <5% degradation over 24 hours, but impurities from dichlorophenyl hydrolysis may require SPE purification (C18 cartridges, MeOH elution) .

Key Research Gaps

- In Vivo Pharmacokinetics : Limited data on oral bioavailability due to low aqueous solubility. Consider nanoformulation (e.g., PLGA nanoparticles) to enhance absorption .

- Ecotoxicity : No longitudinal studies on soil half-life. Conduct OECD 307 tests with C-labeled compound to track degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.